REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[CH:8]1([N:11]2[CH:16]=[CH:15][C:14]([O:17]CC3C=CC(OC)=CC=3)=[CH:13][C:12]2=[O:27])[CH2:10][CH2:9]1>>[CH:8]1([N:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][C:12]2=[O:27])[CH2:10][CH2:9]1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
1-cyclopropyl-4-(4-methoxy-benzyloxy)-1H-pyridin-2-one
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1C(C=C(C=C1)OCC1=CC=C(C=C1)OC)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charged with a stir bar
|
Type
|
CONCENTRATION
|
Details
|
Then, the solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with tert-butyl methyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C(C=C(C=C1)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |